2-Chloro-N-Cyanomethylpropionamide
Description
Based on naming conventions, this compound likely consists of a propionamide backbone with a chlorine atom at the 2-position and a cyanomethyl group attached to the nitrogen. Such derivatives are typically intermediates in pharmaceutical or agrochemical synthesis, where the chloro and cyanomethyl groups influence reactivity, solubility, and stability .
Properties
Molecular Formula |
C5H7ClN2O |
|---|---|
Molecular Weight |
146.57 g/mol |
IUPAC Name |
2-chloro-N-(cyanomethyl)propanamide |
InChI |
InChI=1S/C5H7ClN2O/c1-4(6)5(9)8-3-2-7/h4H,3H2,1H3,(H,8,9) |
InChI Key |
UCTVRASPSKGXDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 2-Chloro-N-Cyanomethylpropionamide (inferred properties) with structurally similar chloro-propanamide derivatives from the evidence:
Key Observations:
Substituent Effects: Alkyl Groups (e.g., Diethyl/Dimethyl): Increase hydrophobicity and reduce polarity, as seen in 2-Chloro-N,N-diethylpropionamide’s miscibility with organic solvents .
Physical Properties :
- Higher molar mass correlates with bulkier substituents (e.g., dichlorophenyl vs. diethyl).
- Boiling points are sparsely reported, but 2-Chloro-N,N-diethylpropionamide’s high boiling point (217°C) suggests strong intermolecular forces due to its amide group and chloro substituent .
Safety and Handling :
- Aromatic derivatives (e.g., 2-Chloro-N-(2-methylphenyl)propanamide) require specific first-aid protocols, such as avoiding mouth-to-mouth resuscitation upon inhalation .
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